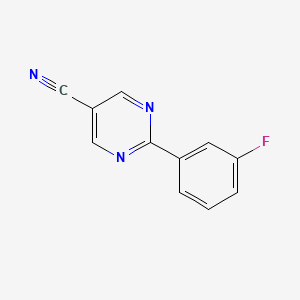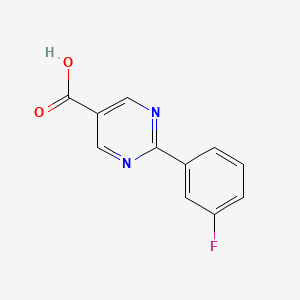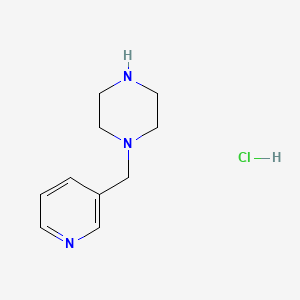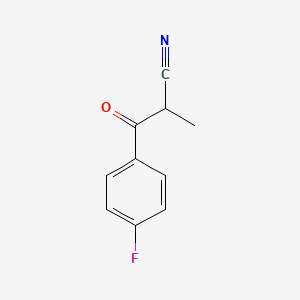
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Overview
Description
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (3-(4-FP)-2-MOPN) is a compound that has been used in a variety of scientific research applications. It is an organofluorine compound with a unique chemical structure that has made it a useful tool for biochemistry and pharmacology research.
Scientific Research Applications
Oxidative Cyclization and Heterocycle Synthesis
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a precursor in oxidative cyclization reactions to synthesize heterocycles. Manganese(III) acetate has been used to promote the oxidative cyclization of 3-oxopropanenitriles, including compounds related to 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, with various alkenes and amides. This process yields dihydrofuran and dihydrofuran-3-carboxamide derivatives, which are significant for synthesizing a wide range of heterocyclic compounds with potential biological activities. These reactions demonstrate the utility of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile in synthesizing diverse chemical structures through oxidative cyclization mechanisms (Yılmaz et al., 2005), (Yılmaz et al., 2008).
Synthesis of Thiazolidin-4-one Derivatives
The compound also serves as a key intermediate in the synthesis of thiazolidin-4-one derivatives. Through reactions with chloroacetonitrile and acrylonitrile, it contributes to the production of compounds that exhibit promising antioxidant activity. This application underscores its importance in the development of new antioxidant agents, showcasing the potential health benefits and therapeutic applications of derivatives synthesized from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (El Nezhawy et al., 2009).
Development of Electroactive Polymers
Moreover, 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is instrumental in the development of electroactive polymers. These polymers, synthesized from derivatives of the compound, have been evaluated as active materials for electrochemical capacitors, exhibiting significant energy and power densities. This application not only highlights the compound's versatility in materials science but also its contribution to the advancement of energy storage technologies (Ferraris et al., 1998).
Antimicrobial Activity
Further research has explored the antimicrobial properties of derivatives synthesized from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. These studies have led to the synthesis of novel compounds with significant antimicrobial activity against various pathogens, underscoring the potential of these derivatives in developing new antimicrobial agents. Such research is critical in the ongoing battle against drug-resistant bacteria and highlights the compound's importance in pharmaceutical sciences (Khedr et al., 2012).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUDEAOTCLSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



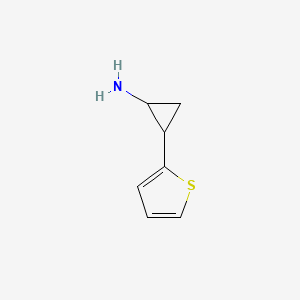
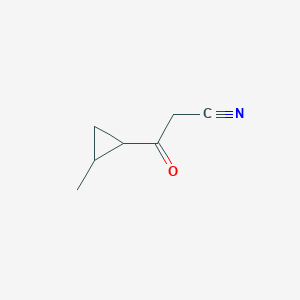
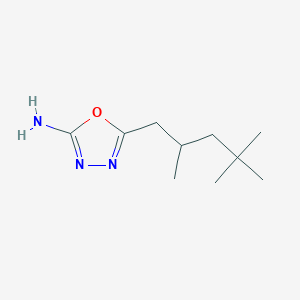
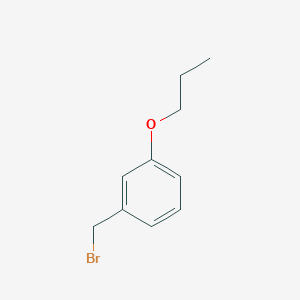
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
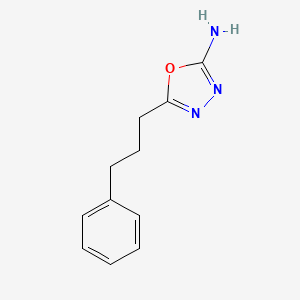
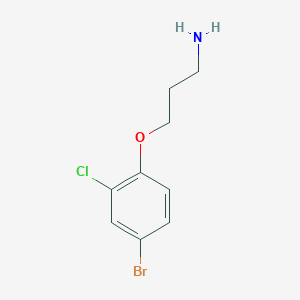
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
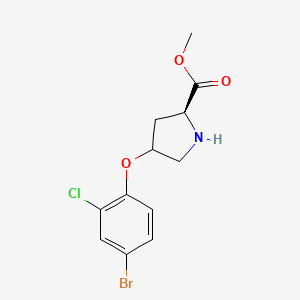
![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)
